molecular formula C6H9F2NO3 B2538807 Methyl 2,2-difluoro-2-(3-hydroxyazetidin-3-yl)acetate CAS No. 2287313-52-2

Methyl 2,2-difluoro-2-(3-hydroxyazetidin-3-yl)acetate

Cat. No.: B2538807
CAS No.: 2287313-52-2
M. Wt: 181.139
InChI Key: HPSVTKBJYHGAAC-UHFFFAOYSA-N
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Description

Methyl 2,2-difluoro-2-(3-hydroxyazetidin-3-yl)acetate is a chemical compound with the molecular formula C6H9F2NO3 It is characterized by the presence of a difluoromethyl group and a hydroxyazetidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2,2-difluoro-2-(3-hydroxyazetidin-3-yl)acetate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 2,2-difluoroacetic acid with 3-hydroxyazetidine in the presence of a suitable esterification agent, such as methanol, under acidic conditions to form the desired ester.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the hydroxy group, to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can target the ester group, converting it into an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the difluoromethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Methyl 2,2-difluoro-2-(3-hydroxyazetidin-3-yl)acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Potential use in the development of bioactive compounds.

    Medicine: Investigated for its potential as a building block in drug discovery and development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2,2-difluoro-2-(3-hydroxyazetidin-3-yl)acetate involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s stability and bioavailability, while the hydroxyazetidine ring can interact with biological receptors or enzymes, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

    2,2-difluoro-2-(3-hydroxyazetidin-3-yl)acetamide: Similar structure but with an amide group instead of an ester.

    2,2-difluoro-2-(3-hydroxyazetidin-3-yl)acetic acid: Similar structure but with a carboxylic acid group instead of an ester.

Uniqueness: Methyl 2,2-difluoro-2-(3-hydroxyazetidin-3-yl)acetate is unique due to its ester functionality, which can influence its reactivity and solubility. The presence of the difluoromethyl group also imparts distinct chemical properties, such as increased lipophilicity and metabolic stability, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

methyl 2,2-difluoro-2-(3-hydroxyazetidin-3-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9F2NO3/c1-12-4(10)6(7,8)5(11)2-9-3-5/h9,11H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPSVTKBJYHGAAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C1(CNC1)O)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9F2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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